Methyl 3-(4-chlorophenylamino)but-2-enoate
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Overview
Description
Methyl 3-(4-chlorophenylamino)but-2-enoate is a chemical compound that belongs to the class of β-enaminones. These compounds are known for their versatile applications in organic synthesis and drug development. The presence of the 4-chlorophenylamino group in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chlorophenylamino)but-2-enoate typically involves the condensation of a β-ketoester with an amine. One common method is the reaction of methyl acetoacetate with 4-chloroaniline in the presence of a catalyst such as diphenylammonium triflate. This reaction is carried out under mild conditions, often at room temperature, and yields the desired β-enaminone in good to excellent yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. Catalysts like diphenylammonium triflate are preferred due to their cost-effectiveness and low corrosiveness .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-chlorophenylamino)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the β-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted enaminones, which are valuable intermediates in the synthesis of various heterocyclic compounds .
Scientific Research Applications
Methyl 3-(4-chlorophenylamino)but-2-enoate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents with various therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(4-chlorophenylamino)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. Its structure allows it to bind to active sites of enzymes, leading to inhibition or activation of specific reactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-bromophenylamino)but-2-enoate
- Methyl 3-(4-fluorophenylamino)but-2-enoate
- Methyl 3-(4-methylphenylamino)but-2-enoate
Uniqueness
Methyl 3-(4-chlorophenylamino)but-2-enoate is unique due to the presence of the 4-chlorophenylamino group, which imparts specific chemical and biological properties. This group enhances the compound’s reactivity and potential biological activity compared to its analogs with different substituents .
Properties
Molecular Formula |
C11H12ClNO2 |
---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
methyl (E)-3-(4-chloroanilino)but-2-enoate |
InChI |
InChI=1S/C11H12ClNO2/c1-8(7-11(14)15-2)13-10-5-3-9(12)4-6-10/h3-7,13H,1-2H3/b8-7+ |
InChI Key |
QTVDROJFMFMINA-BQYQJAHWSA-N |
Isomeric SMILES |
C/C(=C\C(=O)OC)/NC1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(=CC(=O)OC)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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